2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired compound in acidic media .
Industrial Production Methods
the use of multicomponent reactions and palladium-catalyzed cross-coupling reactions are common in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a selective inhibitor of JAK1, a kinase involved in various signaling pathways . The inhibition of JAK1 can result in the modulation of immune responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
- 4-(2-(Benzyl)hydrazinyl)-7-(4-methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyrrolo[2,3-d]pyrimidine core with a tetrahydroisoquinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H24N4O |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C28H24N4O/c1-33-24-13-11-23(12-14-24)32-18-25(21-8-3-2-4-9-21)26-27(29-19-30-28(26)32)31-16-15-20-7-5-6-10-22(20)17-31/h2-14,18-19H,15-17H2,1H3 |
InChI Key |
RMPQGLRSXHYDTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC5=CC=CC=C5C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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